4-Hydroxy Mepivacaine-d3

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Bioanalytical Method Validation

Quantifying 4-Hydroxy Mepivacaine without a stable isotope internal standard compromises LC-MS/MS accuracy due to matrix effects and extraction variability. 4-Hydroxy Mepivacaine-d3 resolves this: • +3.02 Da mass shift ensures complete chromatographic co-elution with MS resolution from unlabeled analyte. • Corrects for ion suppression, recovery losses, and instrument drift in plasma, urine, tissue homogenates, and microsomal incubations. • Enables ISO/IEC 17025-compliant bioanalysis for clinical PK, forensic toxicology, and veterinary MRL monitoring. Supplied as ≥98% pure off-white solid; ambient shipping.

Molecular Formula C15H22N2O2
Molecular Weight 265.37 g/mol
CAS No. 1323251-06-4
Cat. No. B583426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Mepivacaine-d3
CAS1323251-06-4
SynonymsN-(4-Hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-2-piperidinecarboxamide;  4’-hydroxy-1-(methyl-d3)-2’,6’-pipecoloxylidide;  1-(Methyl-d3)-4’-hydroxy-2’,6’-_x000B_pipecoloxylidide;  1-(Methyl-d3)pipecolo-4’-hydroxy-2’,6’-xylidide; 
Molecular FormulaC15H22N2O2
Molecular Weight265.37 g/mol
Structural Identifiers
InChIInChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)/i3D3
InChIKeyFBFWYQLEUFLRTK-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Mepivacaine-d3 Deuterated Internal Standard


4-Hydroxy Mepivacaine-d3 (CAS 1323251-06-4) is a stable isotope-labeled analog of the mepivacaine metabolite 4-Hydroxy Mepivacaine, containing three deuterium atoms on the piperidine N-methyl group . It is an amino amide-class compound with a molecular formula of C₁₅H₁₉D₃N₂O₂ and a molecular weight of 265.37 g/mol . Primarily intended for use as an internal standard for the accurate quantification of 4-Hydroxy Mepivacaine and mepivacaine in biological matrices via LC-MS or GC-MS [1], it is supplied as an off-white to white solid with a melting point >226°C (dec.) .

4-Hydroxy Mepivacaine-d3 vs. Unlabeled Internal Standards


Generic substitution fails because 4-Hydroxy Mepivacaine-d3 is not an active pharmaceutical ingredient but an analytical internal standard designed to correct for sample-to-sample variability in LC-MS/MS workflows [1]. Its three deuterium atoms confer a distinct isotopic signature (Δ mass = +3.02 Da) that enables the mass spectrometer to differentiate it from the unlabeled analyte, 4-Hydroxy Mepivacaine . Using the unlabeled metabolite (CAS 616-66-0) or a non-isotopic analog as an internal standard introduces co-eluting isobaric interference, precludes accurate peak integration, and violates the fundamental principle of stable isotope dilution analysis [1]. Only the deuterated form provides the necessary chemical equivalency and mass distinction to correct for matrix effects, extraction efficiency, and instrument drift, thereby ensuring method accuracy, precision, and regulatory compliance in bioanalytical assays [1][2].

4-Hydroxy Mepivacaine-d3 Performance Advantages


Isotopic Purity: d3 Mass Resolution

The d3-label in 4-Hydroxy Mepivacaine-d3 provides a +3.02 Da mass shift relative to the unlabeled metabolite (4-Hydroxy Mepivacaine, CAS 616-66-0) . This mass difference is sufficient to prevent any isotopic overlap between the internal standard and the analyte's A+3 isotopic peak under typical mass spectrometry resolution settings [1]. In contrast, a d1- or d2-labeled analog would exhibit significant isotopic crosstalk, compromising quantification accuracy at low analyte concentrations [1].

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Bioanalytical Method Validation

Chemical Stability: Reduced H/D Exchange

The deuterium atoms in 4-Hydroxy Mepivacaine-d3 are located on a non-labile methyl group, minimizing the risk of back-exchange to the protium form during sample preparation and analysis in aqueous or methanolic solutions [1]. This contrasts with deuterated internal standards labeled on exchangeable positions (e.g., -OH, -NH), which can suffer from deuterium loss, leading to inaccurate quantification [2].

Stable Isotope Integrity Sample Preparation Robustness LC-MS/MS Method Development

Matrix Effect Correction: Co-Elution with Analyte

4-Hydroxy Mepivacaine-d3 co-elutes with the unlabeled analyte 4-Hydroxy Mepivacaine under reversed-phase LC conditions due to its near-identical hydrophobicity (LogP difference <0.02) . This co-elution is critical for correcting matrix effects, as both compounds experience the same degree of ion suppression or enhancement from co-extracted biological components [1]. Non-isotopic internal standards (e.g., structurally similar analogs) may elute at different retention times, experiencing different matrix effects and leading to quantification bias [1].

Ion Suppression/Enhancement Matrix Effects Quantitative Accuracy

4-Hydroxy Mepivacaine-d3 Applications in Bioanalysis


Mepivacaine Clinical Pharmacokinetics

In clinical trials investigating the pharmacokinetics of mepivacaine formulations, 4-Hydroxy Mepivacaine-d3 is used as the internal standard for the simultaneous quantification of mepivacaine and its major metabolite, 4-Hydroxy Mepivacaine, in human plasma . Its deuterium label ensures accurate correction for matrix effects and extraction variability, enabling the precise determination of pharmacokinetic parameters such as Cmax, Tmax, and AUC .

Forensic Toxicology & Doping Control

Forensic laboratories utilize 4-Hydroxy Mepivacaine-d3 to confirm and quantify mepivacaine and its metabolite in biological specimens (e.g., urine, blood) for doping control in sports or for forensic casework [1]. The compound's stability and isotopic purity are essential for meeting the stringent accreditation requirements of forensic toxicology labs (e.g., ISO/IEC 17025) and for providing legally defensible data [1].

Veterinary Drug Residue Monitoring

In veterinary drug residue surveillance programs, 4-Hydroxy Mepivacaine-d3 serves as the internal standard for the LC-MS/MS analysis of mepivacaine residues in animal tissues (e.g., muscle, liver, kidney) to ensure compliance with maximum residue limits (MRLs) [2]. The use of a deuterated internal standard is mandated by regulatory bodies such as the FDA and EU Reference Laboratories to control for matrix effects and achieve the required sensitivity for residue detection [2].

In Vitro Metabolism & Drug-Drug Interactions

Researchers investigating the hepatic metabolism of mepivacaine or its potential for drug-drug interactions employ 4-Hydroxy Mepivacaine-d3 as an internal standard in LC-MS/MS assays to quantify the formation of 4-Hydroxy Mepivacaine in microsomal or hepatocyte incubations . The co-eluting properties of the deuterated standard allow for accurate quantification of the metabolite even in complex in vitro matrices, supporting the generation of reliable enzyme kinetic parameters .

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